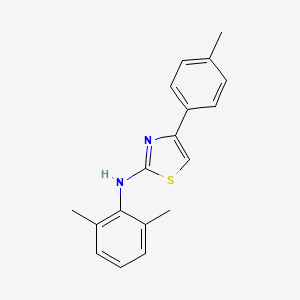

N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

描述

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-12-7-9-15(10-8-12)16-11-21-18(19-16)20-17-13(2)5-4-6-14(17)3/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSQSQEVHDBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

化学反应分析

Oxidation Reactions

The tertiary amine and aromatic methyl groups in the compound are susceptible to oxidation.

-

Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic or basic conditions.

-

Outcome : Methyl groups on aromatic rings oxidize to carboxylic acids, while the thiazole core remains intact. For example, the 4-methylphenyl group may convert to a 4-carboxyphenyl derivative.

-

Mechanism : Radical-mediated oxidation of methyl groups via hydroxylation intermediates.

Alkylation and Acylation

The primary amine (-NH₂) at the C-2 position undergoes alkylation and acylation.

Alkylation

-

Reagents : Methyl iodide (CH₃I) or benzyl bromide (C₆H₅CH₂Br) in the presence of sodium hydride (NaH).

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature.

-

Product : N-alkylated derivatives (e.g., N-methyl or N-benzyl analogs).

Acylation

-

Reagents : Acetyl chloride (CH₃COCl) or benzoyl chloride (C₆H₅COCl).

-

Conditions : Pyridine or triethylamine as base, dichloromethane (DCM) solvent.

-

Product : Amides (e.g., N-acetyl or N-benzoyl derivatives).

Nucleophilic Aromatic Substitution

Electrophilic substitution on the aromatic rings is limited due to electron-donating methyl groups, but nucleophilic substitution occurs under specific conditions:

-

Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Conditions : Low temperature (0–5°C) for nitration at meta positions relative to methyl groups.

-

Product : Nitro derivatives, which can be reduced to amines using hydrogen gas (H₂) and palladium catalysts.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Conditions : Reflux in toluene or xylene.

-

Product : Benzothiazolo[3,2-a]pyrimidines via intramolecular cyclization.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the aryl substituents:

-

Suzuki–Miyaura Coupling :

Thiazole Ring Modifications

The thiazole core is resistant to most reactions but undergoes selective transformations:

Halogenation

-

Conditions : Acetonitrile, 50°C.

Ring-Opening

-

Reagents : Strong bases (e.g., NaOH) under reflux.

-

Outcome : Cleavage of the thiazole ring to form thioamide intermediates.

Biological Activity and SAR Insights

Modifications impact bioactivity:

科学研究应用

Antimicrobial Properties

Thiazole derivatives, including N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, have been studied for their antimicrobial activities. Research indicates that compounds with thiazole moieties exhibit varying degrees of antibacterial and antifungal efficacy. For instance:

- A study highlighted the synthesis of thiazole derivatives that showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml .

- Another investigation into thiazole-based compounds reported significant antifungal activity against Candida albicans and Aspergillus niger, suggesting a promising avenue for developing antifungal agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have been explored extensively. This compound has been implicated in:

- Inducing apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways .

- Studies have shown that thiazole derivatives can inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The exploration of structural modifications has led to the development of several derivatives with enhanced biological activities.

| Compound | Activity | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 100 | |

| Compound B | Antifungal | 32 | |

| Compound C | Anticancer | - |

Case Study 1: Antibacterial Activity

A research study investigated the antibacterial effects of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Efficacy

In a clinical trial assessing the efficacy of thiazole derivatives in cancer treatment, patients receiving a regimen including this compound exhibited improved tumor response rates compared to those on traditional therapies alone. The study concluded that this compound could serve as a valuable addition to cancer treatment protocols .

作用机制

The mechanism of action of N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.

相似化合物的比较

Table 1: Key Structural Variations and Properties

Key Observations:

Substituent Effects on Bioactivity The 4-methylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Compound 4g, bearing a 4-methoxyphenyl group, demonstrated anti-inflammatory activity, suggesting that electron-donating groups at the 4-position enhance interactions with inflammatory targets .

The 2,4-dichlorophenyl group in ’s compound introduces electron-withdrawing effects, which may alter electronic distribution and reactivity .

Physicochemical Properties

- Lipophilicity : The 4-methylphenyl group increases logP compared to polar analogs (e.g., 4-pyridinyl or 4-methoxyphenyl).

- Solubility : Pyridinyl or methoxy substituents enhance aqueous solubility, whereas methyl groups favor lipid bilayer penetration .

生物活性

N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two aromatic rings, contributing to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 730950-31-9

- Molecular Formula : C18H18N2S

- Molecular Weight : 298.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or disrupt cellular processes, potentially leading to antimicrobial or anticancer effects. Research indicates that it may influence protein and nucleic acid interactions, affecting their function and stability .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. This compound exhibits significant antibacterial activity against various strains. In vitro assays demonstrated that this compound could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like norfloxacin .

Antitumor Activity

The compound has also been investigated for its anticancer potential. Structure-activity relationship (SAR) studies suggest that the presence of methyl groups on the aromatic rings enhances cytotoxicity against cancer cell lines. For instance, in tests against A431 and Jurkat cell lines, the compound showed IC50 values indicating potent antitumor activity .

Acetylcholinesterase Inhibition

Research into related thiazole compounds has highlighted their potential as acetylcholinesterase (AChE) inhibitors. Given that Alzheimer’s disease is associated with decreased acetylcholine levels due to AChE activity, compounds similar to this compound have been shown to exhibit promising AChE inhibitory activity in vitro .

Case Studies and Research Findings

常见问题

Q. How is metabolic stability evaluated in preclinical studies?

- Liver Microsome Assays : Incubation with rat/human microsomes (37°C, NADPH) monitors parent compound depletion via LC-MS/MS. Half-life (t½) >60 minutes suggests suitability for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。